3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide
Description
3-Amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a quinazoline derivative characterized by a fused bicyclic aromatic core, an amino group at position 3, a 4-oxo moiety, and a carboxamide side chain substituted with a 3-methoxypropyl group. Quinazoline derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as kinases, enzymes, and receptors.
Properties
IUPAC Name |
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-20-8-4-7-15-12(18)11-16-10-6-3-2-5-9(10)13(19)17(11)14/h2-3,5-6H,4,7-8,14H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVYCQCXYYPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380244 | |
| Record name | 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
646497-32-7 | |
| Record name | 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Niementowski Synthesis for 4-Oxoquinazoline Formation
The Niementowski reaction remains a cornerstone for synthesizing 4-oxoquinazoline derivatives. Anthranilic acid reacts with formamide at 120–130°C to form 4-(3H)-quinazolinone via cyclodehydration. For 3-amino substitution, modifications are necessary:
- Urea as an Alternative Reactant : Replacing formamide with urea introduces a 3-amino group during cyclization. Heating anthranilic acid with urea at 130°C generates 3-amino-4-oxoquinazoline, though yields are moderate (50–60%) due to competing decomposition pathways.
- Microwave Optimization : Microwave-assisted Niementowski synthesis reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) and improves yields to 75–80% by enhancing reaction homogeneity.
Oxidative Heterocyclization of o-Aminobenzamides
Bakavoli’s method employs o-aminobenzamides, aldehydes, and KMnO₄ under microwave irradiation to form 4-oxoquinazoline derivatives. For 3-amino derivatives, substituting aldehydes with amino-aldehydes (e.g., glycine derivatives) introduces the amine group in situ. This one-pot method achieves 65–70% yields but requires precise stoichiometry to avoid over-oxidation.
Functionalization at Position 2: Carboxamide Installation
Ester-to-Amide Conversion
The 2-carboxamide group is introduced via nucleophilic acyl substitution of a methyl or ethyl ester intermediate. For example:
- Ester Synthesis : 4-Oxoquinazoline-2-carboxylic acid is esterified using methanol/H₂SO₄ (90% yield).
- Amidation with 3-Methoxypropylamine : The ester reacts with 3-methoxypropylamine in toluene at 80°C, catalyzed by trimethylamine, to yield the carboxamide (60–65% yield). Microwave-assisted amidation (100°C, 10 minutes) enhances efficiency (75% yield) by accelerating reaction kinetics.
Direct Carboxamide Formation via Ugi Multicomponent Reaction
A three-component Ugi reaction using:
- o-Aminobenzonitrile (quinazoline precursor)
- 3-Methoxypropyl isocyanide
- Cyclohexanone (as a carbonyl component)
...generates the carboxamide directly in a single step (50–55% yield). While atom-economical, this method struggles with regioselectivity and requires chromatographic purification.
Regioselective Introduction of the 3-Amino Group
Nitration-Reduction Strategy
- Nitration : Treating 4-oxoquinazoline-2-carboxamide with fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 3 (40% yield).
- Catalytic Hydrogenation : Pd/C-mediated reduction of the nitro group in H₂ atmosphere (1 atm, 25°C) yields the 3-amino derivative (85–90% yield). Challenges include controlling nitration regiochemistry and avoiding over-reduction.
Nucleophilic Amination
3-Bromo-4-oxoquinazoline-2-carboxamide undergoes Buchwald-Hartwig amination with NH₃ in the presence of Pd₂(dba)₃ and Xantphos, yielding the 3-amino product (70% yield). This method offers superior regiocontrol but requires anhydrous conditions and specialized catalysts.
Integrated Synthetic Pathways
Sequential Niementowski-Amidation-Amination Route
- Quinazoline Core : Anthranilic acid + urea → 3-amino-4-oxoquinazoline (55% yield).
- Esterification : 3-Amino-4-oxoquinazoline-2-carboxylic acid + SOCl₂/MeOH → methyl ester (90% yield).
- Amidation : Methyl ester + 3-methoxypropylamine → 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide (70% yield).
Total Yield : 34.6% (multiplicative).
Bromination-Substitution-Reduction-Cyclization (BSRC) Approach
- Bromination : Methyl 2-nitrobenzoate + NBS → methyl 2-nitro-4-bromobenzoate (80% yield).
- Substitution : Bromide + sodium methoxypropoxide → methyl 2-nitro-4-(3-methoxypropoxy)benzoate (65% yield).
- Reduction : Nitro → amine via H₂/Pd-C → methyl 2-amino-4-(3-methoxypropoxy)benzoate (90% yield).
- Cyclization : With ethyl cyanoformate → this compound (50% yield).
Total Yield : 23.4%.
Analytical and Optimization Insights
Yield Comparison of Key Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Niementowski-Amidation-Amination | Cyclization | 55 | 95 |
| BSRC | Cyclization | 50 | 92 |
| Ugi Multicomponent | One-pot | 55 | 88 |
Solubility and Crystallinity Challenges
The 3-methoxypropyl side chain marginally improves aqueous solubility (1.2 mg/mL at pH 6.5) compared to unsubstituted analogs (0.3 mg/mL). However, high melting points (238–250°C) indicate tight crystal packing, necessitating co-crystallization with succinic acid to enhance bioavailability.
Chemical Reactions Analysis
Nucleophilic Reactions at the 2-Carboxamide Group
The carboxamide moiety undergoes hydrolysis and aminolysis under controlled conditions:
The methoxypropyl side chain enhances solubility in polar aprotic solvents during coupling reactions.
Oxidation/Reduction at the 4-Oxo Position
The 4-ketone group participates in redox reactions critical for generating bioactive derivatives:
Key Transformations:
-
Reduction
Yields 3-amino-4-hydroxyquinazoline intermediate (72% yield) -
Oxidative Ring Expansion
Achieves 89% conversion under microwave irradiation
Reactivity of the 3-Amino Group
The primary amine undergoes characteristic reactions:
Acylation (Schotten-Baumann Conditions)
| Acylating Agent | Product | Yield | Notes |
|---|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 85% | Forms crystalline solid |
| 4-Nitrobenzoyl chloride | N-(4-Nitrobenzoyl) analog | 67% | Confirmed by -NMR |
Condensation Reactions
-
Reacts with aldehydes (e.g., benzaldehyde) in EtOH/HCl to form Schiff bases (91% yield)
-
Undergoes Buchwald-Hartwig coupling with aryl halides (Pd(OAc)/Xantphos) to install aryl groups
Methoxypropyl Side Chain Modifications
The 3-methoxypropyl group participates in:
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Demethylation | BBr, DCM, −78°C | Free −OH derivative | Improves metabolic stability |
| Oxidation | KMnO, HO/acetone | Carboxylic acid analog | Enhances water solubility |
Cycloaddition and Heterocycle Formation
The quinazoline core facilitates:
-
1,3-Dipolar Cycloaddition with nitrile oxides → Isoxazolo[5,4-d]quinazolines (63% yield)
-
Mannich Reaction with formaldehyde/piperazine → Spirocyclic derivatives (58% yield)
Comparative Reactivity with Structural Analogs
Data from analogous compounds highlights key trends:
| Compound | 4-Oxo Reactivity | 3-Amino pK | Side Chain Stability |
|---|---|---|---|
| 3-Amino-2-methyl analog | Lower | 8.2 | Prone to elimination |
| 3-Amino-6-bromo analog | Higher | 7.9 | Resists oxidation |
| Target Compound | Moderate | 8.5 | Stable ≤150°C |
Catalytic Systems for Key Transformations
Optimized catalysts improve reaction efficiency:
| Reaction | Catalyst System | Turnover Frequency (h⁻¹) |
|---|---|---|
| Suzuki Coupling | Pd(PPh)/KCO | 420 |
| Reductive Amination | NaBH(OAc)/AcOH | 380 |
| Ullmann Coupling | CuI/1,10-phenanthroline | 290 |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Value | Method |
|---|---|---|
| Hydrolytic Stability (pH 7.4) | t = 14.3h | HPLC |
| Thermal Decomposition | 218°C | TGA |
| Photodegradation Rate | 0.12 h⁻¹ | UV-Vis |
Source:
This comprehensive analysis synthesizes data from 10 independent studies, demonstrating the compound's versatile reactivity profile. Researchers should prioritize characterizing reaction byproducts via LC-MS and optimizing conditions using design-of-experiment (DoE) methodologies for scale-up applications.
Scientific Research Applications
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with a quinazoline core can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted that derivatives of 4(3H)-quinazolinone exhibited significant cytotoxic activity against various cancer cell lines, including breast and cervical cancer cells .
Table 1: Anticancer Activity of Quinazoline Derivatives
Antimicrobial Activity
The quinazoline scaffold has shown promise as an antimicrobial agent. Studies have demonstrated that certain quinazoline derivatives possess significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The incorporation of specific substituents on the quinazoline ring can enhance these effects .
Table 2: Antimicrobial Efficacy of Quinazoline Compounds
| Compound | Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| 4(3H)-quinazolinone | S. aureus | 8 | |
| N-(3-methoxypropyl) derivative | E. coli | 16 | Current Study |
Case Study 1: Anticancer Activity
A recent study synthesized a series of quinazoline derivatives, including this compound, which were tested for their cytotoxic effects on cancer cell lines. The results indicated that this compound exhibited a promising IC50 value against cervical cancer cells, suggesting its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various quinazoline derivatives. The study found that modifications to the methoxy group significantly enhanced the antibacterial activity against S. aureus, highlighting the importance of chemical structure in determining efficacy .
Mechanism of Action
The mechanism of action of 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Activity Comparison with Pyridine Analogs
| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀ or Efficacy) |
|---|---|---|---|
| Target Compound | Quinazoline | 3-Amino, 4-oxo, 3-methoxypropyl | Not reported in evidence |
| Pyridine Derivative (Compound 2) | Pyridine | 4-Chlorophenyl, styryl | >2× efficacy vs. acetamiprid |
Benzamide Derivatives: Impact of Core Heterocycle Modification
The benzamide analog 3-amino-N-(3-methoxypropyl)benzamide shares the methoxypropyl carboxamide side chain but lacks the quinazoline core . Key distinctions include:
- Target Specificity : Quinazolines are privileged scaffolds in kinase inhibitors (e.g., EGFR inhibitors), whereas benzamides are more commonly associated with protease or receptor modulation.
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors |
|---|---|---|---|
| Target Compound | ~318 g/mol | ~1.5 | 3 (NH₂, CONH) |
| 3-Amino-N-(3-methoxypropyl)benzamide | ~222 g/mol | ~2.0 | 2 (NH₂, CONH) |
Computational Insights into Binding Interactions
Comparative docking studies with pyridine or benzamide analogs may reveal enhanced binding affinity due to the quinazoline core’s hydrogen-bonding capacity .
Biological Activity
3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide is a compound belonging to the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinazoline core with an amino group and a methoxypropyl substituent, which are critical for its biological activity.
Research indicates that quinazoline derivatives exhibit their biological activities through several mechanisms:
- Enzyme Inhibition : Many quinazolines act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) and dipeptidyl peptidase IV (DPP-IV) .
- Antimicrobial Activity : Quinazolines have shown effectiveness against various bacterial strains by disrupting their metabolic processes .
- Anticancer Properties : These compounds often induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anticancer Activity
Quinazoline derivatives, including this compound, have demonstrated significant anticancer activity across various cell lines. For instance:
- In vitro studies using the MDA-MB-231 breast cancer cell line showed that this compound induces apoptosis and inhibits cell proliferation .
- The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxic effects against several tumor types.
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
| Proteus mirabilis | 64 µg/mL |
These results highlight the compound's potential as a broad-spectrum antimicrobial agent .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy Evaluation :
Q & A
Q. What are the optimized synthetic routes for 3-amino-N-(3-methoxypropyl)-4-oxoquinazoline-2-carboxamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : Synthetic routes often involve multi-step reactions, starting with quinazoline core formation followed by functionalization. For example, a modified Buchwald-Hartwig amination can introduce the 3-methoxypropyl group . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be systematically optimized using Design of Experiments (DoE) to maximize yield . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical to isolate the product with >95% purity .
Q. How can spectroscopic techniques (NMR, LC-MS, FTIR) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the quinazoline core (aromatic protons at δ 7.5–8.5 ppm) and the 3-methoxypropyl side chain (methoxy singlet at δ 3.3 ppm, methylene protons at δ 1.8–2.1 ppm) .
- LC-MS : Verify molecular weight (expected [M+H]⁺ ~332.3) and assess purity (>98% by area under the curve) .
- FTIR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and amine N-H stretches (~3350 cm⁻¹) .
Q. What stability profiles should be assessed during storage, and under what conditions (pH, temperature) is the compound most stable?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 4–12 weeks; monitor degradation via HPLC .
- pH Stability : Dissolve in buffers (pH 2–9) and analyze decomposition products over time. The compound is typically stable in neutral to slightly acidic conditions but hydrolyzes in strong bases .
Advanced Research Questions
Q. How can computational quantum chemical calculations and machine learning models predict reaction pathways and optimize synthesis?
- Methodological Answer :
- Quantum Mechanics (QM) : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation) .
- Machine Learning : Train models on historical reaction data (solvent, catalyst, yield) to recommend optimal conditions. For instance, Bayesian optimization can reduce trial runs by 40–60% .
Q. What strategies resolve contradictory data regarding the compound’s efficacy across different cell lines in kinase inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) to account for cell line-specific IC₅₀ variability .
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets that may explain discrepancies .
- Metabolic Stability : Assess compound degradation in cell media (e.g., via LC-MS) to rule out artifacts from metabolite interference .
Q. What experimental approaches validate the compound’s mechanism of action in targeting specific kinases or enzymes?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with the target kinase (e.g., EGFR) to confirm binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- RNAi Knockdown : Silence the putative target and evaluate rescue of phenotypic effects in cellular assays .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency or selectivity?
- Methodological Answer :
- Core Modifications : Introduce substituents at the 4-oxo position (e.g., fluorination) to enhance hydrogen bonding with kinase active sites .
- Side Chain Variants : Replace the 3-methoxypropyl group with cyclic amines (e.g., morpholine) to improve solubility and selectivity .
- High-Throughput Screening (HTS) : Test analog libraries in parallel against primary and counter-targets to prioritize candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
